Cas no 532972-27-3 (4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

4-Chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indole moiety via an ethyl spacer. The presence of chloro substituents on both the benzamide and phenyl rings enhances its stability and potential reactivity in chemical transformations. The methylsulfanyl group at the indole 3-position contributes to its unique electronic properties, making it a candidate for further derivatization in medicinal chemistry or material science applications. Its well-defined structure allows for precise modifications, facilitating research in targeted molecular design. The compound's purity and structural specificity make it suitable for analytical and synthetic studies requiring controlled reactivity.
4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide structure
532972-27-3 structure
Product name:4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
CAS No:532972-27-3
MF:C24H20Cl2N2OS
MW:455.399402618408
CID:6041152
PubChem ID:5171352

4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
    • 4-chloro-N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, 4-chloro-N-[2-[3-[[(4-chlorophenyl)methyl]thio]-1H-indol-1-yl]ethyl]-
    • 4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
    • AKOS024582895
    • F0554-0350
    • Oprea1_145847
    • 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
    • 532972-27-3
    • Inchi: 1S/C24H20Cl2N2OS/c25-19-9-5-17(6-10-19)16-30-23-15-28(22-4-2-1-3-21(22)23)14-13-27-24(29)18-7-11-20(26)12-8-18/h1-12,15H,13-14,16H2,(H,27,29)
    • InChI Key: URXSQQVPKSCSFX-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=CC=C(Cl)C=C2)=C1)(=O)C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 454.0673398g/mol
  • Monoisotopic Mass: 454.0673398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 670.3±55.0 °C(Predicted)
  • pka: 14.17±0.46(Predicted)

4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0554-0350-50mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0554-0350-20mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0554-0350-75mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0554-0350-3mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0554-0350-30mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0554-0350-4mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0554-0350-15mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0554-0350-20μmol
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0554-0350-5mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0554-0350-100mg
4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532972-27-3 90%+
100mg
$248.0 2023-05-17

Additional information on 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide

Recent Advances in the Study of 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS: 532972-27-3)

The compound 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS: 532972-27-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based scaffold and chloro-substituted aromatic rings, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide exhibits high affinity for certain protein kinases, which play critical roles in cellular signaling pathways. This binding affinity has been corroborated through in vitro assays and molecular docking studies, highlighting the compound's potential as a kinase inhibitor. Researchers are particularly interested in its application in oncology, where dysregulated kinase activity is a hallmark of many cancers.

In addition to its kinase inhibitory properties, recent studies have explored the compound's metabolic stability and bioavailability. Pharmacokinetic profiling in animal models has revealed that 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide demonstrates favorable absorption and distribution characteristics, with a half-life conducive to once-daily dosing. However, challenges remain in optimizing its solubility and minimizing off-target effects, which are currently the focus of ongoing structure-activity relationship (SAR) studies.

Another noteworthy development is the compound's potential application in neurodegenerative diseases. Recent findings indicate that 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide may modulate neuroinflammatory pathways, offering a novel therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. These findings are supported by in vivo studies demonstrating reduced neuroinflammation and improved cognitive function in treated animal models.

Despite these promising results, further research is needed to fully characterize the compound's safety profile and therapeutic potential. Current efforts are directed toward advancing 4-chloro-N-2-(3-{(4-chlorophenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide into clinical trials, with the aim of translating these preclinical findings into tangible benefits for patients. The compound's unique chemical structure and multifaceted biological activity position it as a compelling candidate for future drug development in both oncology and neurology.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.